3,11-DI(2-Furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one
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Overview
Description
3,11-DI(2-Furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes furyl and methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-DI(2-Furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include furyl and methoxybenzyl derivatives, which undergo a series of reactions such as condensation, cyclization, and reduction to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on optimizing cost-efficiency, scalability, and environmental impact. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,11-DI(2-Furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The furyl and methoxybenzyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furyl oxides, while reduction can produce reduced diazepin derivatives.
Scientific Research Applications
3,11-DI(2-Furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential as a biochemical probe or in studying biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,11-DI(2-Furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 2-(4-Methoxybenzoyl)benzoic acid
- 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid disodium salt
Uniqueness
3,11-DI(2-Furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is unique due to its specific combination of furyl and methoxybenzyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H26N2O4 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
6,9-bis(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H26N2O4/c1-33-21-12-10-19(11-13-21)18-31-24-7-3-2-6-22(24)30-23-16-20(26-8-4-14-34-26)17-25(32)28(23)29(31)27-9-5-15-35-27/h2-15,20,29-30H,16-18H2,1H3 |
InChI Key |
XPLWTFSJSCXAMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=CO6 |
Origin of Product |
United States |
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